6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure substituted with a quinolinylsulfonyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinolin-8-ylsulfonyl piperidine intermediate, which is then coupled with a pyranone derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinyl and piperidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, reduced pyranone compounds, and substituted piperidine derivatives. These products can be further utilized in different applications, including drug development and material science.
Scientific Research Applications
6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The quinolinylsulfonyl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinylsulfonyl derivatives and pyranone-based molecules. Examples include:
- 4-hydroxy-2-quinolones
- Pyrano[3,2-c]quinolinones
- Quinolin-2,4-diones
Uniqueness
What sets 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both quinolinylsulfonyl and piperidinyl groups in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-4-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14-12-17(13-19(23)26-14)27-16-7-10-22(11-8-16)28(24,25)18-6-2-4-15-5-3-9-21-20(15)18/h2-6,9,12-13,16H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXYQHLUXJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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